N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

Description

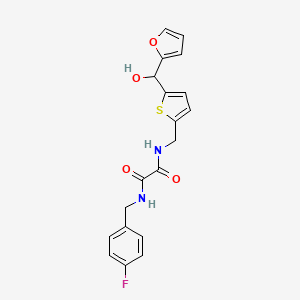

N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The molecule features:

- N1-substituent: A 4-fluorobenzyl group, introducing a fluorine atom at the para position of the benzyl ring. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding interactions in biological systems.

- N2-substituent: A thiophene ring substituted at the 5-position with a hydroxymethyl-furan moiety.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOXLNRDFHNYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound contains functional groups such as oxalamide, furan, and thiophene, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications.

Chemical Structure

The molecular formula of this compound is C19H20F N3O3S. The presence of the 4-fluorobenzyl group and the furan-thiophene moiety suggests a potential for significant biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The oxalamide linkage may facilitate hydrogen bonding, while the furan and thiophene rings enhance hydrophobic interactions, potentially leading to increased bioactivity.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene rings exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies on related compounds have demonstrated anticancer activity, particularly through apoptosis induction in cancer cells. The presence of the furan ring in combination with other aromatic systems may enhance the compound's ability to induce cell death in tumor cells by targeting specific signaling pathways.

Enzyme Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor for certain enzymes. For example, compounds with similar oxalamide structures have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Exhibited significant antimicrobial activity against Staphylococcus aureus | In vitro assays using disc diffusion method |

| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry analysis post-treatment |

| Study 3 | Showed inhibition of AChE with an IC50 value of 4.5 µM | Enzyme kinetics studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide with related oxalamide derivatives from the literature:

Key Comparative Insights:

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound may offer superior metabolic stability compared to 4-chlorophenyl analogs due to fluorine’s resistance to oxidative metabolism . Thiophene-furan hybrids (target compound) could exhibit distinct electronic properties vs.

Synthetic Feasibility :

- The target compound’s synthesis likely parallels methods for analogous oxalamides, such as TBTU-mediated coupling of oxaloacetic acid derivatives with amine intermediates . However, the furan-thiophene moiety may require specialized protecting-group strategies.

Research Findings and Implications

- Structural Optimization : The 4-fluorobenzyl group in the target compound aligns with trends in antiviral drug design, where fluorination improves bioavailability and target engagement .

- Limitations : Lack of empirical data (e.g., IC₅₀, solubility) for the target compound necessitates further experimental validation.

- Opportunities : Hybrid heterocycles (thiophene-furan) could bridge gaps in existing oxalamide scaffolds by balancing hydrophobicity and hydrogen-bonding capacity.

Q & A

Basic: What are the established synthetic routes for N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Core Oxalamide Formation: Condensation of 4-fluorobenzylamine with oxalyl chloride to generate the N1-substituted oxalamide intermediate.

Thiophene-Furan Hybrid Synthesis: Coupling of furan-2-yl methanol with thiophene derivatives via hydroxyl-directed alkylation or Suzuki-Miyaura cross-coupling to create the (5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl moiety.

Final Coupling: Reacting the oxalamide intermediate with the thiophene-furan hybrid under amide bond-forming conditions (e.g., EDC/HOBt or DCC).

Key Considerations:

- Purification via column chromatography or recrystallization to isolate stereoisomers (if present) .

- Reaction yields (30–55%) are highly sensitive to solvent choice (e.g., THF or DMF) and temperature control .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- X-ray Crystallography (if crystalline): SHELX software refines bond lengths/angles, confirming stereochemistry .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial screens focus on:

- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Profiling: IC50 determination via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with thiophene-furan hybrids showing moderate activity (IC50 ~10–50 µM) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the oxalamide’s hydrogen-bonding capacity .

Advanced: How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer:

The hydroxyl and benzyl groups introduce stereoselectivity challenges:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor syn-addition in thiophene-furan coupling, while non-polar solvents (toluene) may yield racemic mixtures .

- Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in hydroxyl-bearing intermediates (up to 80% ee) .

- Contradictions in Literature: Some studies report unexpected anti-selectivity under microwave-assisted conditions, requiring DFT calculations to explain transition-state stabilization .

Advanced: What strategies optimize the compound’s stability for in vitro biological assays?

Methodological Answer:

Stability is assessed via:

- pH-Dependent Degradation Studies: HPLC monitoring reveals hydrolysis of the oxalamide bond at pH >8, necessitating buffered solutions (pH 6–7.4) for cell-based assays .

- Light Sensitivity: Thiophene and furan moieties are prone to photooxidation; assays must use amber vials or low-light conditions .

- Cryopreservation: Lyophilization with trehalose as a cryoprotectant maintains integrity for long-term storage .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic regions (e.g., fluorobenzyl’s electron-withdrawing effect on amide reactivity) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinase ATP pockets), guiding rational substitutions (e.g., replacing furan with pyrrole for improved H-bonding) .

- MD Simulations: GROMACS evaluates conformational stability in aqueous vs. lipid bilayer environments, critical for membrane permeability predictions .

Advanced: How are contradictory biological activity results resolved in published studies?

Methodological Answer:

Contradictions (e.g., variable IC50 values) are addressed by:

Assay Standardization:

- Normalizing cell viability protocols (e.g., ATP-based vs. resazurin assays) .

- Controlling for solvent artifacts (DMSO concentrations ≤0.1%) .

Metabolite Profiling: LC-MS identifies degradation products (e.g., hydrolyzed oxalamide) that may interfere with activity .

Orthogonal Validation: Replicating results in in vivo models (e.g., zebrafish xenografts) to confirm in vitro trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.